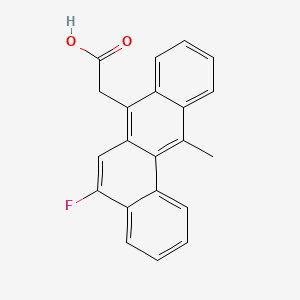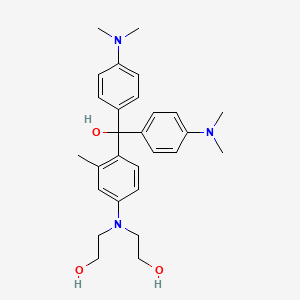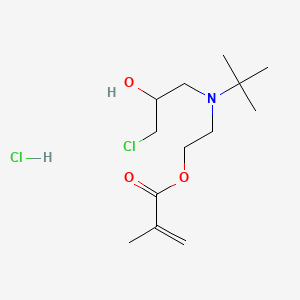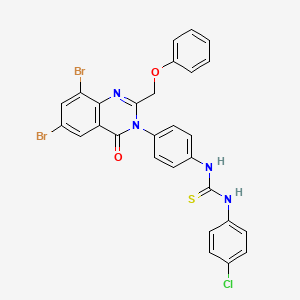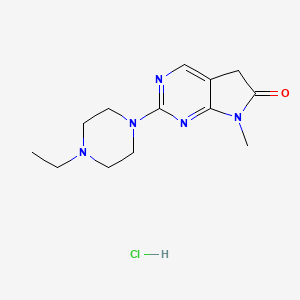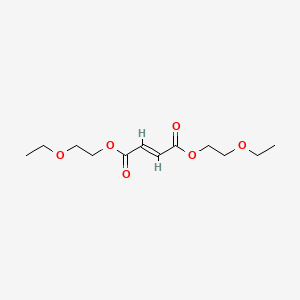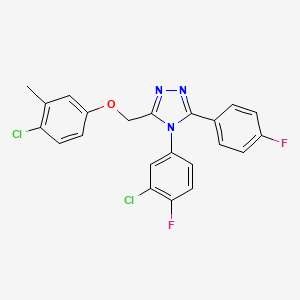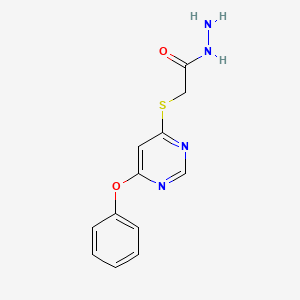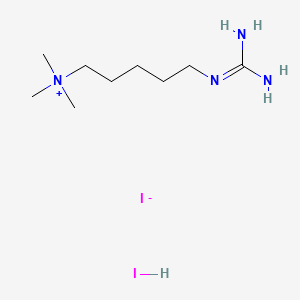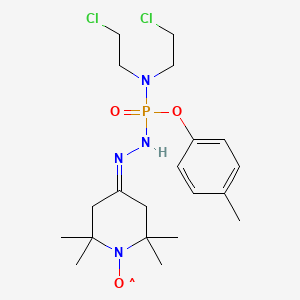
1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methylphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl- is a complex organic compound that features a piperidine ring, multiple chloroethyl groups, and a phosphinyl hydrazono moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the piperidine ring, introduction of chloroethyl groups, and the attachment of the phosphinyl hydrazono group. Each step requires specific reagents and conditions, such as:
Formation of Piperidine Ring: This might involve cyclization reactions using amines and aldehydes.
Introduction of Chloroethyl Groups: This could be achieved through nucleophilic substitution reactions using chloroethyl chlorides.
Attachment of Phosphinyl Hydrazono Group: This step might involve the reaction of hydrazine derivatives with phosphinyl chlorides.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the hydrazono group.
Reduction: Reduction reactions could target the chloroethyl groups or the phosphinyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it might be studied for its interactions with cellular components, such as proteins or nucleic acids, potentially leading to the development of new drugs.
Medicine
In medicine, the compound could be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of chloroethyl groups, which are known for their alkylating properties.
Industry
Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if used as a chemotherapeutic agent, it might alkylate DNA, leading to the disruption of DNA replication and cell death. The molecular targets could include DNA, RNA, or specific proteins involved in cell division.
Comparison with Similar Compounds
Similar Compounds
- **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)phenyl)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
- **1-Piperidinyloxy, 4-(((bis(2-chloroethyl)amino)(4-methoxyphenoxy)phosphinyl)hydrazono)-2,2,6,6-tetramethyl-
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
145278-90-6 |
|---|---|
Molecular Formula |
C20H32Cl2N4O3P |
Molecular Weight |
478.4 g/mol |
InChI |
InChI=1S/C20H32Cl2N4O3P/c1-16-6-8-18(9-7-16)29-30(28,25(12-10-21)13-11-22)24-23-17-14-19(2,3)26(27)20(4,5)15-17/h6-9H,10-15H2,1-5H3,(H,24,28) |
InChI Key |
KXPDZLLGOCNHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NN=C2CC(N(C(C2)(C)C)[O])(C)C)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


